molecular formula C14H17IO3 B1327868 Ethyl 6-(2-iodophenyl)-6-oxohexanoate CAS No. 898777-15-6

Ethyl 6-(2-iodophenyl)-6-oxohexanoate

Cat. No. B1327868
CAS RN: 898777-15-6
M. Wt: 360.19 g/mol
InChI Key: PBAMPYGSSRIGPA-UHFFFAOYSA-N
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Description

Ethyl 6-(2-iodophenyl)-6-oxohexanoate, also known as EIPOH, is an organic compound that is used in a wide variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and most organic solvents. EIPOH has a wide range of uses in the laboratory, including as a reagent for the synthesis of other compounds, as a chromogenic reagent, and as a catalyst for various reactions. Additionally, EIPOH has been studied for its biochemical and physiological effects, and may have potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocycles

Ethyl 6-(2-iodophenyl)-6-oxohexanoate: is valuable in synthesizing nitrogen-containing heterocycles, such as indoles, which are integral to many alkaloids and biologically active compounds. The use of palladium-based catalysts facilitates carbon-carbon and carbon-heteroatom coupling, essential for constructing these complex molecules .

Palladium-Catalyzed Coupling Reactions

The compound serves as a precursor in palladium-catalyzed coupling reactions. These reactions are a powerful tool in organic synthesis, allowing for the creation of diverse organic compounds through carbon-carbon bond formation .

Synthesis of Anti-Inflammatory Compounds

Researchers have utilized Ethyl 6-(2-iodophenyl)-6-oxohexanoate in the synthesis of compounds with anti-inflammatory properties. This involves a series of reactions leading to the formation of benzothiazole and 1,3,4-oxadiazole heterocycles, which exhibit significant anti-inflammatory activity .

Antimicrobial and Antioxidant Applications

The compound is also used to synthesize molecules with antimicrobial and antioxidant activities. The benzothiazole moiety, in particular, is synthesized starting from related ethoxy derivatives, which are then transformed into compounds with the desired biological activities .

Development of New Drugs and Materials

Due to its reactivity and the ability to form various biologically active heterocycles, Ethyl 6-(2-iodophenyl)-6-oxohexanoate is a promising building block in drug development and new materials. Its versatility in synthesis makes it a valuable compound in medicinal chemistry .

Green Chemistry Applications

The compound’s role in green chemistry is noteworthy. It is used in reactions that minimize the use of toxic solvents and reduce side product formation, adhering to the principles of atom economy and environmental friendliness .

properties

IUPAC Name

ethyl 6-(2-iodophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAMPYGSSRIGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645708
Record name Ethyl 6-(2-iodophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2-iodophenyl)-6-oxohexanoate

CAS RN

898777-15-6
Record name Ethyl 2-iodo-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2-iodophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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